molecular formula C36H40N6O9 B236317 Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide CAS No. 128802-73-3

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide

Cat. No.: B236317
CAS No.: 128802-73-3
M. Wt: 700.7 g/mol
InChI Key: AXCXJCIVUCYJKW-SUFMYBPMSA-N
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Mechanism of Action

Target of Action

The primary targets of Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide are enzymes such as chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of protein folding.

Mode of Action

This compound acts as a substrate for its target enzymes . The compound’s interaction with these enzymes leads to its cleavage, resulting in a change in color that can be measured spectrophotometrically. This color change is often used to determine the activity of the target enzymes.

Biochemical Pathways

The compound is involved in the enzymatic pathways of chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . The cleavage of the compound by these enzymes can affect downstream processes, including the digestion of proteins and the regulation of protein folding.

Result of Action

The cleavage of this compound by its target enzymes results in a measurable color change . This change can be used to determine the activity of the enzymes, providing valuable information about their role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The succinimidyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Enzymes like chymotrypsin, cathepsin G, and peptidyl prolyl isomerase are commonly used.

    Oxidation: Reducing agents such as sodium dithionite can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the succinimidyl group.

Major Products

Scientific Research Applications

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

    N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Another chromogenic substrate used for similar applications.

    N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Used in assays for different proteases.

    N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide: Specific for certain proteases like elastase

Uniqueness

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin and cathepsin G. Its ability to release a detectable chromophore upon cleavage makes it highly valuable in enzyme kinetics and diagnostic assays .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-(4-nitro-N-[(2S)-1-oxo-3-phenyl-1-[[(2S)-pyrrolidine-2-carbonyl]amino]propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXJCIVUCYJKW-SUFMYBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155985
Record name Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128802-73-3
Record name Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128802733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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